Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H25NO2. It is a derivative of cyclobutane, featuring an ethyl ester group and a cyclohexylamino substituent. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride is widely used in scientific research for various purposes:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and drug interactions.
Industry: The compound is utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride include:
- Cyclobutanecarboxylic acid derivatives
- Cyclohexylamine derivatives
- Ethyl esters of other carboxylic acids
Uniqueness
What sets this compound apart is its unique combination of a cyclobutane ring with a cyclohexylamino substituent and an ethyl ester group. This structure imparts specific chemical and biological properties that make it valuable for research and industrial applications .
Eigenschaften
Molekularformel |
C14H26ClNO2 |
---|---|
Molekulargewicht |
275.81 g/mol |
IUPAC-Name |
ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-17-13(16)14(9-6-10-14)11-15-12-7-4-3-5-8-12;/h12,15H,2-11H2,1H3;1H |
InChI-Schlüssel |
CZVQIXSBFPISCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC1)CNC2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.